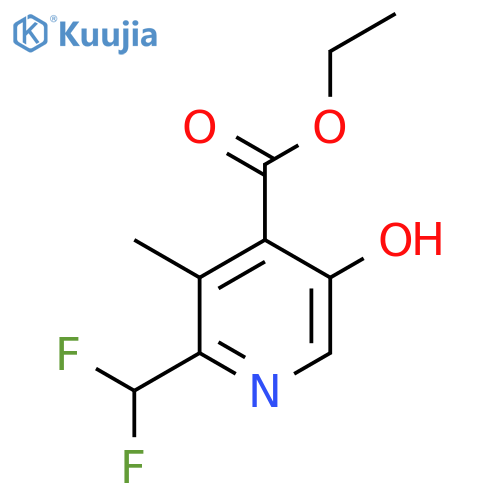Cas no 1805072-96-1 (Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate)

Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate
-
- インチ: 1S/C10H11F2NO3/c1-3-16-10(15)7-5(2)8(9(11)12)13-4-6(7)14/h4,9,14H,3H2,1-2H3
- InChIKey: JIOBVOLGBPDTJZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C)=C(C(=O)OCC)C(=CN=1)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 250
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 59.4
Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029029205-500mg |
Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate |
1805072-96-1 | 95% | 500mg |
$1,819.80 | 2022-04-01 | |
| Alichem | A029029205-1g |
Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate |
1805072-96-1 | 95% | 1g |
$3,010.80 | 2022-04-01 | |
| Alichem | A029029205-250mg |
Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate |
1805072-96-1 | 95% | 250mg |
$1,058.40 | 2022-04-01 |
Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate 関連文献
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylateに関する追加情報
Ethyl 2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate (CAS No. 1805072-96-1): A Comprehensive Overview
Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate (CAS No. 1805072-96-1) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. This article provides a detailed overview of the chemical properties, synthesis methods, biological activities, and recent research advancements associated with Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate.
Chemical Structure and Properties
Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate is a pyridine derivative with a difluoromethyl group, a hydroxyl group, and an ethyl ester moiety. The presence of these functional groups imparts distinct chemical and physical properties to the molecule. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the hydroxyl group can participate in hydrogen bonding interactions, which are crucial for biological activity. The ethyl ester moiety can be hydrolyzed to the corresponding carboxylic acid under physiological conditions, making it a prodrug candidate.
The molecular formula of Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate is C11H13F2N2O3, and its molecular weight is approximately 257.23 g/mol. The compound is typically a white to off-white solid with a melting point ranging from 105°C to 108°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.
Synthesis Methods
The synthesis of Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate has been reported in several studies. One common approach involves the reaction of 2-difluoromethyl-5-hydroxy-3-methylpyridine-4-carbaldehyde with ethanol in the presence of an acid catalyst, followed by esterification. Another method involves the condensation of 2-difluoromethyl-5-hydroxy-3-methylpyridine-4-carboxylic acid with ethanol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
A recent study published in the Journal of Organic Chemistry described an efficient one-pot synthesis of Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate using microwave-assisted conditions. This method significantly reduced reaction time and improved yield compared to traditional methods. The use of microwave technology in organic synthesis has gained popularity due to its ability to enhance reaction rates and selectivity.
Biological Activities and Applications
Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate has shown promising biological activities that make it a valuable candidate for drug development. One of the key areas of interest is its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate has also been investigated for its antiviral activity. Research conducted at the National Institutes of Health (NIH) found that this compound exhibits potent antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action appears to involve inhibition of viral replication through interference with viral RNA synthesis.
Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate has also been explored for its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells and colon cancer cells. The mechanism underlying this anticancer activity is believed to involve modulation of signaling pathways such as the PI3K/Akt pathway and the MAPK/ERK pathway.
Recent Research Advancements
The field of medicinal chemistry is constantly evolving, and recent research has shed new light on the potential applications of Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate. A study published in Nature Communications reported that this compound can effectively target specific protein-protein interactions involved in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The researchers found that Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate can disrupt the aggregation of amyloid-beta peptides and alpha-synuclein proteins, which are key contributors to these diseases.
In another significant development, a team from Harvard University investigated the use of Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate as a probe for studying G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors involved in numerous physiological processes and are important targets for drug discovery. The study demonstrated that this compound can selectively modulate GPCR signaling pathways, providing valuable insights into receptor function and potential therapeutic applications.
Conclusion
Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate (CAS No. 1805072-96-1) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable properties such as enhanced lipophilicity, metabolic stability, and biological activity. Recent studies have highlighted its anti-inflammatory, antiviral, anticancer, and neuroprotective properties, making it a promising candidate for further development into therapeutic agents.
1805072-96-1 (Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate) 関連製品
- 300827-87-6(Desvenlafaxine Hydrochloride)
- 1805502-36-6(2-(Bromomethyl)-5-cyano-6-(difluoromethyl)pyridine-3-carboxylic acid)
- 1823336-46-4(3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)
- 2138196-45-7(3-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridin-5-amine)
- 2287300-37-0(tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate)
- 2310205-57-1(N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide)
- 2228263-78-1(4-(5-nitrothiophen-2-yl)oxypiperidine)
- 1897138-64-5(3-bromo-4-fluoro-5-methoxybenzonitrile)
- 391867-59-7(ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate)
- 2228584-08-3(5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid)




